molecular formula C7H7Cl2F2N B6205049 1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride CAS No. 2694733-93-0

1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride

Cat. No.: B6205049
CAS No.: 2694733-93-0
M. Wt: 214
InChI Key:
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Description

1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6ClF2N·HCl It is a derivative of benzylamine, characterized by the presence of chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2,4-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.

    Amination: The primary alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, resulting in a simpler benzylamine derivative.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)methanamine hydrochloride
  • 1-(5-chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride
  • 1-(2,4-difluorophenyl)cyclopentylmethanamine

Uniqueness

1-(5-chloro-2,4-difluorophenyl)methanamine hydrochloride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, which can be exploited in various scientific and industrial applications.

Properties

CAS No.

2694733-93-0

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214

Purity

95

Origin of Product

United States

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